molecular formula C18H26N2O2 B11151943 N-[3-(cyclooctylamino)-3-oxopropyl]benzamide

N-[3-(cyclooctylamino)-3-oxopropyl]benzamide

Cat. No.: B11151943
M. Wt: 302.4 g/mol
InChI Key: IRLZPVYZHCMAEX-UHFFFAOYSA-N
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Description

N-[3-(cyclooctylamino)-3-oxopropyl]benzamide is a chemical compound with a complex structure that includes a benzamide group attached to a cyclooctylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclooctylamino)-3-oxopropyl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclooctylamino)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N-[3-(cyclooctylamino)-3-oxopropyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(cyclooctylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(cyclooctylamino)-3-oxopropyl]benzamide is unique due to its specific cyclooctylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-(cyclooctylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C18H26N2O2/c21-17(20-16-11-7-2-1-3-8-12-16)13-14-19-18(22)15-9-5-4-6-10-15/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,19,22)(H,20,21)

InChI Key

IRLZPVYZHCMAEX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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